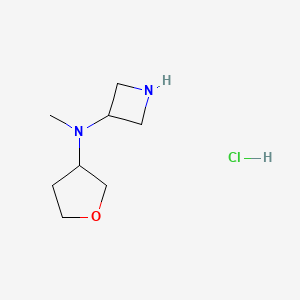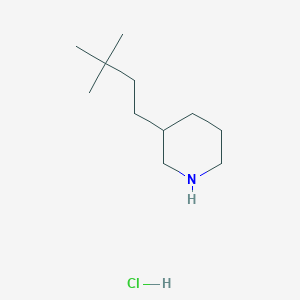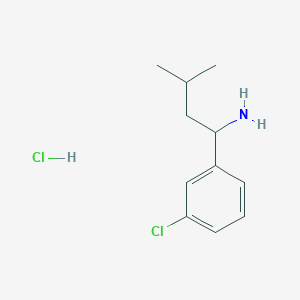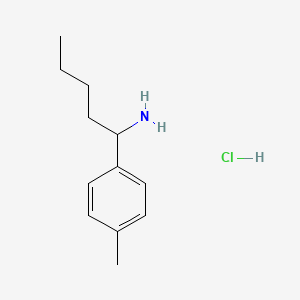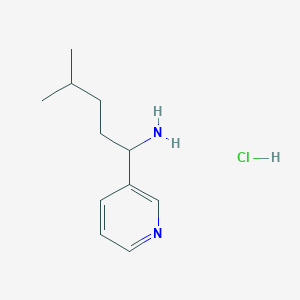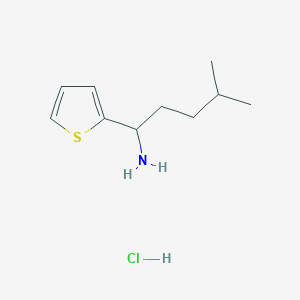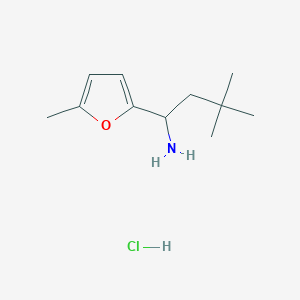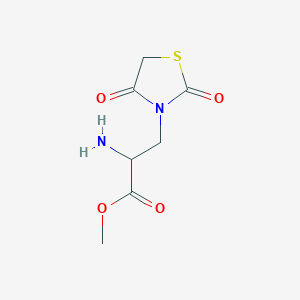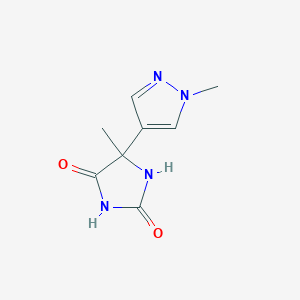
5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 1421601-85-5 . It has a molecular weight of 194.19 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These techniques have been developed and refined since the early 1990s .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Applications De Recherche Scientifique
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including 5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, are recognized for their significant role in medicinal chemistry due to their broad biological and pharmacological activities. These compounds are crucial in the synthesis of important non-natural amino acids and their conjugates, showcasing potential in therapeutic applications. The Bucherer-Bergs reaction is highlighted for its efficiency in synthesizing hydantoins, presenting an advantageous route for creating new organic compounds with potential therapeutic benefits (Shaikh et al., 2023).
Chemistry of Dicyanomethylene Pyrazolines
The reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones in synthesizing heterocyclic compounds are explored, demonstrating the value of this scaffold in creating pyrazolo-imidazoles and other heterocycles. This review underscores the significant progress in utilizing these compounds for synthesizing diverse classes of heterocyclic compounds and dyes, suggesting the potential for innovative transformations in future research (Gomaa & Ali, 2020).
Thiazolidinediones as PTP 1B Inhibitors
2,4-thiazolidinediones, chemically related to the compound , have been investigated for their role as PTP 1B inhibitors, a target for managing insulin resistance and Type 2 diabetes mellitus. This mini-review delves into the structural modifications of the thiazolidinedione scaffold to optimize potential PTP 1B inhibitors, presenting a compound with very good inhibitory activity, which illustrates the versatility of these scaffolds in drug discovery (Verma et al., 2019).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to the core structure of 5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, are discussed for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This comprehensive review sheds light on the recent therapeutic patent literature, emphasizing the pharmaceutical applications and compositions of pyrazoline derivatives, thus highlighting their significance in drug development (Shaaban, Mayhoub, & Farag, 2012).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The review on pyrazolo[1,5-a]pyrimidine scaffold, a structure akin to the target compound, outlines its application in drug discovery, showing broad medicinal properties such as anticancer, anti-inflammatory, and CRF1 antagonists. The synthesis strategies, biological properties, and SAR studies are extensively reviewed, presenting this scaffold as a fertile ground for developing new drug candidates (Cherukupalli et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-8(5-3-9-12(2)4-5)6(13)10-7(14)11-8/h3-4H,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQWERYRXJZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



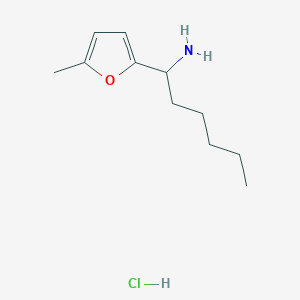
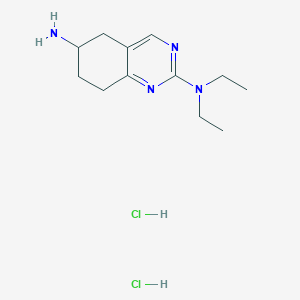
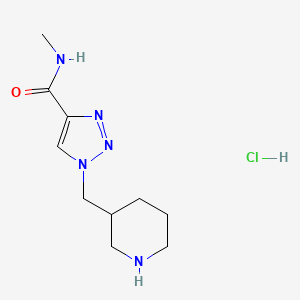
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
